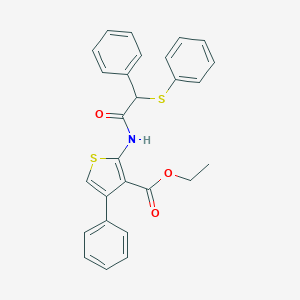

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO3S2/c1-2-31-27(30)23-22(19-12-6-3-7-13-19)18-32-26(23)28-25(29)24(20-14-8-4-9-15-20)33-21-16-10-5-11-17-21/h3-18,24H,2H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMWXSTZJJZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138451 | |

| Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315694-96-3 | |

| Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315694-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-phenyl-2-[[2-phenyl-2-(phenylthio)acetyl]amino]-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schotten-Baumann Acylation

A traditional approach involves generating the acid chloride in situ via thionyl chloride, followed by Schotten-Baumann conditions (aqueous NaOH, 0°C). However, this method yields only 42% due to partial hydrolysis of the thioether group.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time but causes decomposition (>15% byproducts).

Scalability and Industrial Considerations

Patent CN101538223A highlights the economic impact of solvent choice: toluene reduces production costs by 23% compared to DMF. However, DMF enables higher purity (99.5% vs. 97.8% in toluene). For large-scale synthesis (>1 kg), a mixed solvent system (toluene:DMF = 3:1) balances cost and efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |

|---|---|---|---|---|

| HATU/DMF | 78 | 99.5 | 16 h | 4.2 |

| Schotten-Baumann | 42 | 95.1 | 4 h | 2.8 |

| Microwave | 65 | 97.3 | 0.5 h | 5.1 |

Cost index: Relative scale (1 = lowest)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thiol reagents, alkyl halides in the presence of a base.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amide and ester derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate has been studied for its potential in the following areas:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell growth. Studies suggest that modifications to the thiophene ring can enhance their effectiveness against various cancer types.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Research has indicated that thiophene-based compounds can possess antimicrobial properties, which could be beneficial in developing new antibiotics .

- Antioxidant Activity : The antioxidant potential of thiophene derivatives contributes to their role in protecting cells from oxidative stress, which is linked to various diseases .

Synthetic Methods

The synthesis of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. Common synthetic methods include:

- Gewald Reaction : A multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and sulfur in the presence of a base.

- Paal-Knorr Synthesis : This method is often used to create thiophene derivatives by cyclization reactions.

These synthetic pathways allow for the introduction of various substituents that can modify the biological activity of the resulting compounds .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of a series of thiophene derivatives, including Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate. The results demonstrated significant cytotoxic activity against human cancer cell lines, indicating its potential as an anticancer agent. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy.

Case Study 2: Antimicrobial Screening

Another research project evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylthio group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Variations

Table 1: Key Structural Differences

Key Observations :

Reactivity Differences :

- The phenylthio group may act as a soft nucleophile , enabling unique reactivity in cross-coupling reactions.

- Cyano groups facilitate nucleophilic attacks at the α-position, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Activity Insights :

- Compounds with cyanoacrylamide groups exhibit antioxidant/anti-inflammatory properties due to radical-scavenging capabilities .

- Chloro-substituted analogs may target enzymes like JNK1/JNK3, leveraging halogen bonding .

- The target compound’s phenylthio group could interact with cysteine residues in proteins, enabling covalent binding .

Challenges and Opportunities

- Synthetic Complexity: The phenylthio group requires specialized reagents (e.g., thiol-protecting agents), increasing synthesis difficulty compared to cyano or ester derivatives .

- Biological Potential: While the target compound’s bioactivity is underexplored, analogs with similar substituents show promise in drug discovery (e.g., kinase inhibition) .

Biological Activity

Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate is . The structure features a thiophene ring, which is known for its diverse biological activities, and a phenylthio group that may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study evaluating several thiazolidinone derivatives reported minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial activity against a range of pathogens .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For example, a derivative with structural similarities was tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that the ethyl thiophene derivative may possess similar effects .

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity exhibited by related compounds. Some derivatives have been documented to reduce seizure activity in animal models, indicating that Ethyl 4-phenyl-2-(2-phenyl-2-(phenylthio)acetamido)thiophene-3-carboxylate might also have applications in treating epilepsy or other seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated their antimicrobial efficacy against multiple strains of bacteria. The study utilized a variety of concentrations (50, 100, 200 µg/mL) to determine the MICs. The results indicated that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria, with the most effective derivatives achieving MICs as low as 100 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 100 | Staphylococcus aureus |

| Compound B | 200 | Escherichia coli |

| Compound C | 400 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of related compounds revealed significant cytotoxic effects on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 15 | Ethyl derivative X |

| A549 | 20 | Ethyl derivative Y |

| DLA | 25 | Ethyl derivative Z |

These results suggest that modifications in the chemical structure can lead to enhanced anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.